

# Application Notes and Protocols for Optimal Resin Polymerization Using Camphorquinone

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## Compound of Interest

Compound Name: Camphorquinone

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These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of **camphorquinone** (CQ) for the photopolymerization of resin-based materials. The following sections detail the relationship between CQ concentration and key polymerization properties, provide standardized experimental protocols for evaluation, and illustrate the underlying chemical and experimental workflows.

## Data Presentation: Camphorquinone Concentration and Resin Properties

The concentration of **camphorquinone** significantly impacts the final properties of the polymerized resin. A study on experimental flowable composites based on a BisGMA/TEGDMA resin matrix with 70% wt filler loading yielded the following quantitative data across a range of CQ concentrations.<sup>[1][2]</sup> An optimal balance of properties is generally achieved at a concentration of 1% wt of the resin matrix.<sup>[1][2]</sup>

CQ Concentration (% wt of resin matrix)	Degree of Conversion (DC) (%)	Softening Rate (SR) (%)	Surface Hardness (KHN)	Flexural Strength (FS) (MPa)	Elastic Modulus (E) (GPa)	Shrinkage Stress (SS) (MPa)	Yellowing (b*)	Luminosity (L)	Depth of Cure (mm)
0.25%	56.38	36.90	41.53	105.38	6.74	0.83	15.07	74.04	2
0.50%	60.10	30.85	42.10	110.50	7.15	0.88	17.25	72.55	2
1.00%	61.35	24.33	43.68	124.51	8.35	0.91	18.10	70.93	3
1.50%	61.80	23.90	43.50	98.70	8.50	0.93	19.50	68.21	2
2.00%	62.10	23.50	43.80	95.60	8.60	0.95	20.10	65.33	2

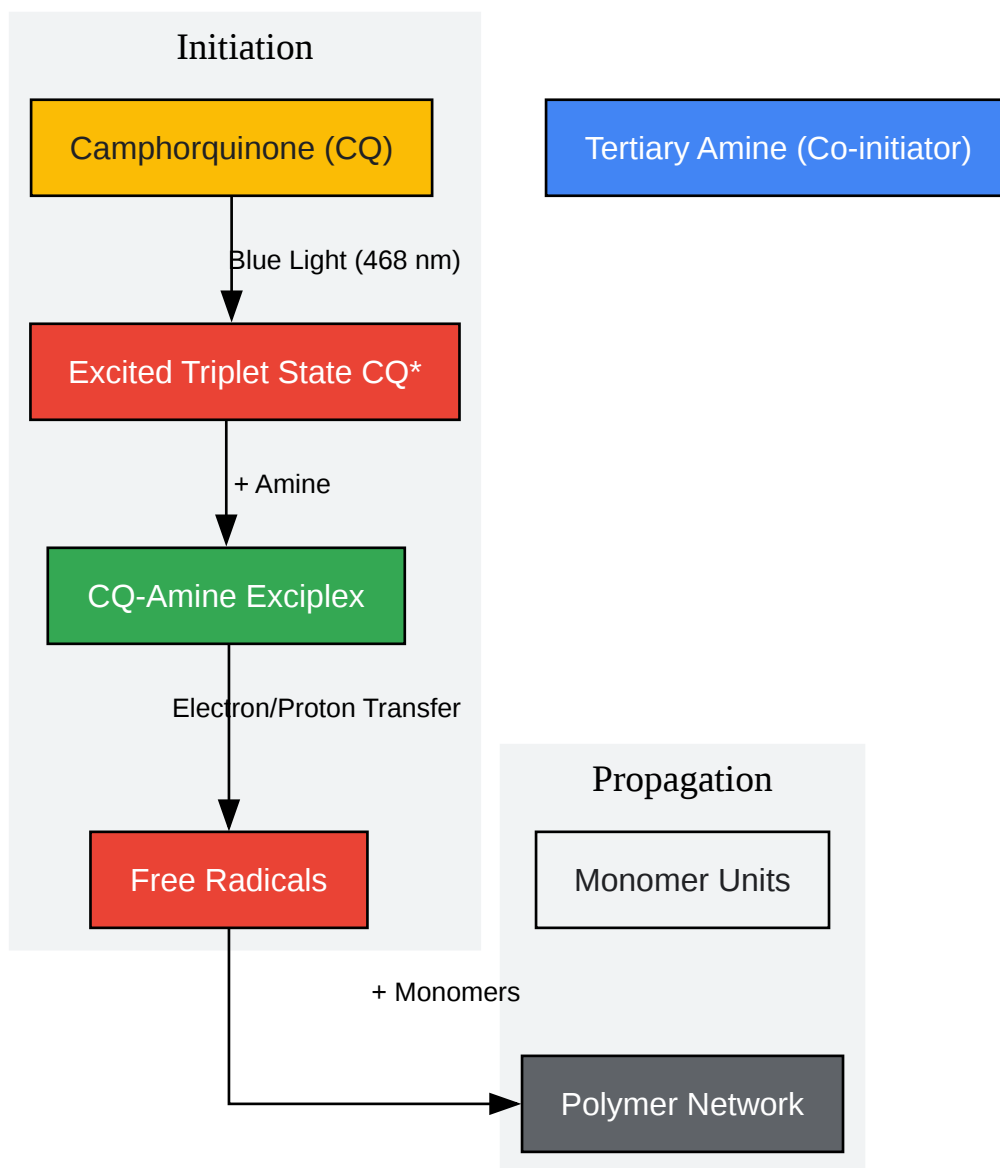
Data synthesized from a study by Lempel et al. (2018).[\[1\]](#)[\[2\]](#)

#### Key Observations:

- Degree of Conversion (DC): Increases with CQ concentration, plateauing around 1-2%.[\[2\]](#)
- Depth of Cure: Optimal at 1% CQ, achieving 3 mm. Higher concentrations can reduce light penetration, thus decreasing the depth of cure.[\[1\]](#)[\[2\]](#)
- Mechanical Properties: Flexural strength peaks at 1% CQ. The elastic modulus shows a positive correlation with CQ concentration.[\[2\]](#)
- Color Stability: Increasing CQ concentration leads to higher yellowing (increased b\* value) and lower luminosity (decreased L value).[\[2\]](#)

## Signaling Pathway: Photoinitiation with Camphorquinone

**Camphorquinone** is a Type II photoinitiator, which requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.[2][3][4] The process is initiated by the absorption of blue light.



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Caption: Photoinitiation mechanism of the **Camphorquinone**/Amine system.

## Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard methods cited in the literature.[\[1\]](#)[\[5\]](#)[\[6\]](#)

## Preparation of Experimental Resin Composites

- **Resin Matrix Formulation:** Prepare the organic matrix by mixing monomers, such as bisphenol A glycerolate dimethacrylate (BisGMA) and triethylene glycol dimethacrylate (TEGDMA), typically in a 50:50 weight ratio.[\[2\]](#)
- **Inhibitor Addition:** Add an inhibitor like butylated hydroxytoluene (BHT) at a concentration of approximately 0.1 wt% to prevent spontaneous polymerization.[\[2\]](#)
- **Photoinitiator and Co-initiator Addition:**
  - Dissolve the desired concentration of **Camphorquinone** (e.g., 0.25, 0.5, 1.0, 1.5, 2.0 wt% of the resin matrix) into the monomer mixture. Ensure complete dissolution, which may require gentle heating and stirring.
  - Add a co-initiator, such as dimethylamino ethyl methacrylate (DMAEMA), typically in a 1:2 weight ratio of photoinitiator to co-initiator.[\[2\]](#)
- **Filler Incorporation:** Gradually add the inorganic filler particles (e.g., silanized glass fillers) to the activated resin matrix, typically to a final loading of 70 wt%. Mix thoroughly until a homogeneous paste is achieved.
- **Degassing:** Place the composite mixture in a vacuum chamber to remove any entrapped air bubbles.

## Measurement of Degree of Conversion (DC)

- **Instrumentation:** Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[\[5\]](#)
- **Sample Preparation:** Place a small amount of the uncured composite paste (approximately 0.5 g) onto the ATR crystal.
- **Initial Spectrum:** Record the FTIR spectrum of the uncured material. The absorbance peak of the aliphatic C=C bond at approximately  $1638\text{ cm}^{-1}$  and an internal reference peak (e.g.,

aromatic C=C at  $1608\text{ cm}^{-1}$ ) will be used for calculation.

- Photo-curing: Light-cure the sample directly on the ATR crystal for a specified time (e.g., 40 seconds) using a dental curing light with an irradiance of at least  $1000\text{ mW/cm}^2$ .<sup>[5]</sup>
- Final Spectrum: Immediately after curing, record the FTIR spectrum of the polymerized sample.
- Calculation: Calculate the Degree of Conversion (DC) using the following formula, based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing:  
$$\text{DC (\%)} = [1 - (\text{Aliphatic Peak Height}_{\text{cured}} / \text{Aromatic Peak Height}_{\text{cured}}) / (\text{Aliphatic Peak Height}_{\text{uncured}} / \text{Aromatic Peak Height}_{\text{uncured}})] * 100$$

## Measurement of Depth of Cure (DoC)

- Sample Preparation: Fill a cylindrical mold (e.g., 4 mm in diameter and 6 mm in height) with the uncured composite.
- Photo-curing: Cure the sample from the top surface for a specified time (e.g., 40 seconds).
- Sample Removal and Sectioning: After 24 hours of storage in the dark at  $37^{\circ}\text{C}$ , carefully remove the cured sample from the mold and section it longitudinally.
- Hardness Measurement: Use a Knoop hardness tester to measure the hardness at various depths from the top (cured) surface (e.g., at 0.1 mm, 1 mm, 2 mm, 3 mm, etc.).<sup>[1]</sup>
- DoC Determination: The depth of cure is defined as the depth at which the Knoop Hardness Number (KHN) is at least 80% of the maximum KHN measured at the top surface.<sup>[1][7]</sup>

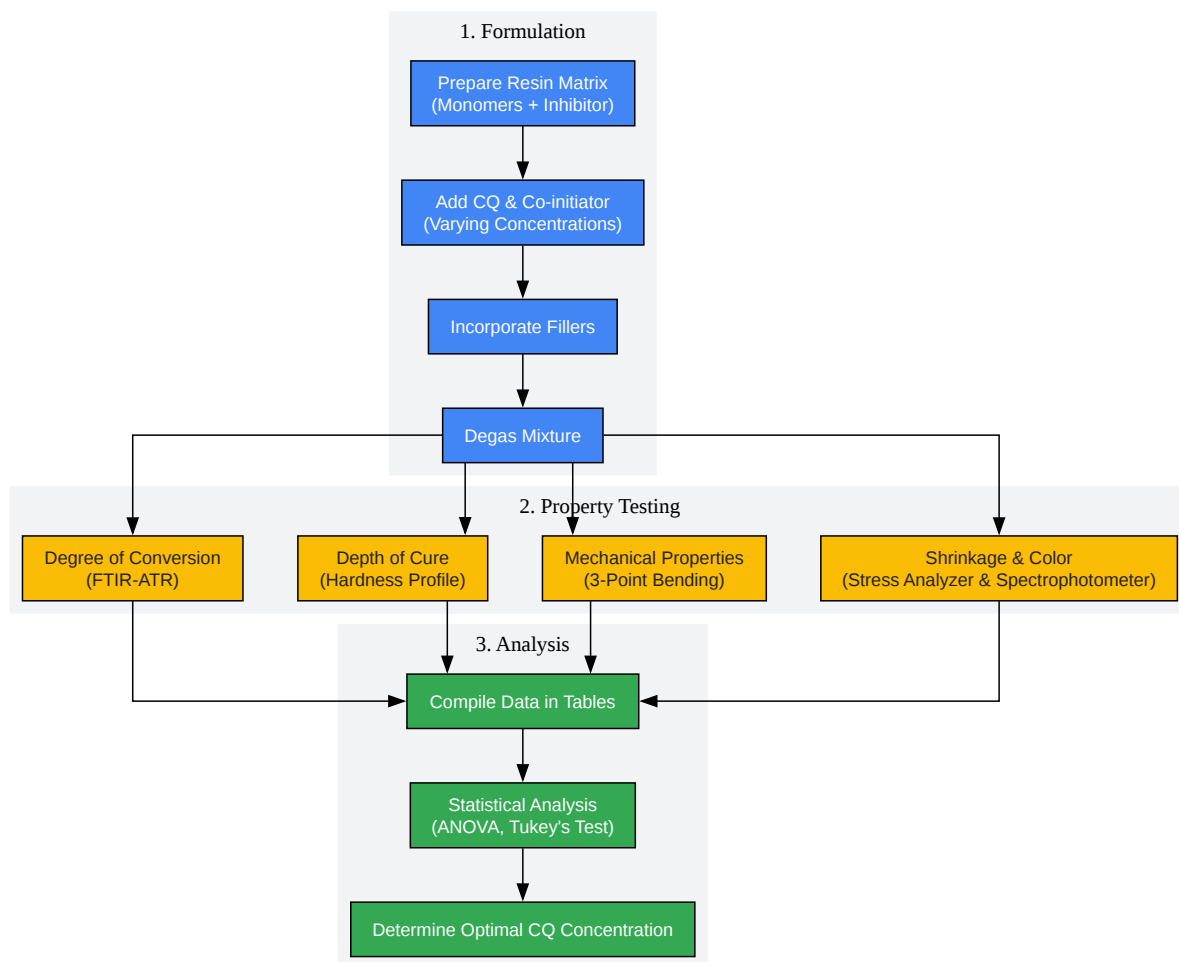
## Measurement of Flexural Strength (FS) and Elastic Modulus (E)

- Sample Preparation: Fabricate bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) by placing the uncured composite into a mold and curing it from multiple overlapping points on both sides.
- Storage: Store the specimens in distilled water at  $37^{\circ}\text{C}$  for 24 hours.

- Three-Point Bending Test:
  - Use a Universal Testing Machine configured for a three-point bending test.[\[1\]](#)
  - Place the specimen on two supports with a defined span (e.g., 20 mm).
  - Apply a compressive load to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture.[\[6\]](#)
- Calculation:
  - Flexural Strength (FS) is calculated using the formula:  $FS = 3FL / 2bd^2$ , where F is the maximum load at fracture, L is the span length, b is the specimen width, and d is the specimen thickness.
  - Elastic Modulus (E) is calculated from the slope of the linear portion of the load-deflection curve.

## Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the properties of an experimental resin composite with varying **camphorquinone** concentrations.



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Caption: Workflow for optimizing **Camphorquinone** concentration in resins.

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